Phosphoric acid, octyl ester, diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, octyl ester, diethanolamine salt is an organic compound that belongs to the class of phosphate esters. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including as emulsifying agents, dispersing agents, and corrosion inhibitors . The compound is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, which allows it to interact with both water and oil phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, octyl ester, diethanolamine salt typically involves the reaction of phosphoric acid with octyl alcohol and diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H3PO4+C8H17OH+NH(C2H4OH)2→C8H17OPO3H2NH(C2H4OH)2
The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve the use of catalysts to speed up the reaction and improve yield. The product is then purified through various methods such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form phosphoric acid and other oxidation products.
Substitution: The ester group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond. For example, using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Hydrolysis: Phosphoric acid and octyl alcohol.
Oxidation: Phosphoric acid and various oxidation products depending on the conditions used.
Scientific Research Applications
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of reactants and products.
Biology: Employed in the solubilization of membrane proteins and other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an emulsifying agent, dispersing agent, and corrosion inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of phosphoric acid, octyl ester, diethanolamine salt is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and solubilization. This is achieved through the interaction of the hydrophilic head with water molecules and the hydrophobic tail with oil molecules. The compound can also interact with biological membranes, altering their permeability and facilitating the solubilization of membrane proteins .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, mixed decyl and octyl esters, compounds with diethanolamine: Similar in structure but with a mixture of decyl and octyl esters.
Phosphoric acid, diethanolamine salt: Lacks the octyl ester group, making it less hydrophobic
Uniqueness
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific combination of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant. Its ability to interact with both water and oil phases allows it to be used in a wide range of applications, from industrial processes to biological research .
Properties
CAS No. |
65151-84-0 |
---|---|
Molecular Formula |
C12H30NO6P |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
InChI Key |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65151-84-0 59707-20-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.